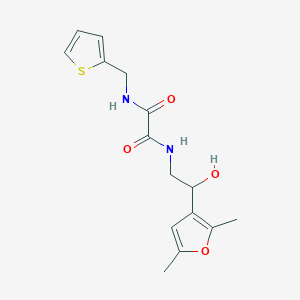
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring substituted with a 3,5-dichlorophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of 3,5-dichlorobenzoyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, where various nucleophiles can replace the amino group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the phenyl group.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed:
- Substituted triazoles
- Oxidized or reduced derivatives of the original compound
- Coupled products with extended aromatic systems
Scientific Research Applications
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to disrupt cellular processes in pathogens and cancer cells.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions, providing insights into biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new products with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound shares a similar dichlorophenyl group but has a different core structure, leading to distinct biological activities.
3,5-dichlorophenyl isocyanate: Another compound with a 3,5-dichlorophenyl group, used as an intermediate in the synthesis of various chemicals.
Uniqueness: N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is unique due to its triazole ring, which imparts specific chemical reactivity and biological activity. The presence of the dichlorophenyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N4/c9-5-1-6(10)3-7(2-5)13-8-11-4-12-14-8/h1-4H,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLPFLQMVKGPGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[[3-(oxolan-3-yl)-1H-1,2,4-triazol-5-yl]methyl]acetamide](/img/structure/B2990748.png)
![2-chloro-N-[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2990749.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-(2,4-dimethylquinolin-3-yl)acetamide](/img/structure/B2990751.png)
![Tert-butyl 8-(5-bromopyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2990752.png)
![(E)-3-(4-fluorophenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2990753.png)
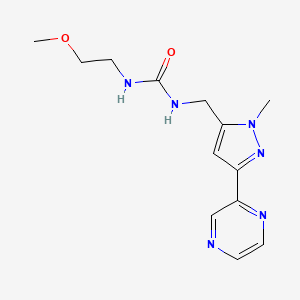
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2990755.png)
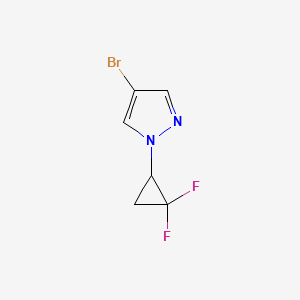
![N-({[2,2'-bifuran]-5-yl}methyl)pent-4-enamide](/img/structure/B2990759.png)
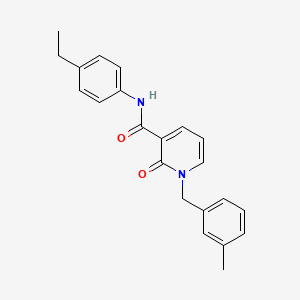
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2990763.png)
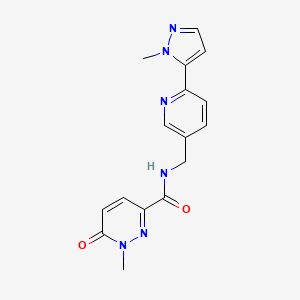
![N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2990769.png)
